molecular formula C15H11N3O3S B5203748 Methyl 2-(1,2,3-benzothiadiazole-5-amido)benzoate

Methyl 2-(1,2,3-benzothiadiazole-5-amido)benzoate

Cat. No.: B5203748
M. Wt: 313.3 g/mol
InChI Key: PCNILRDLOFEEFI-UHFFFAOYSA-N
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Description

Methyl 2-(1,2,3-benzothiadiazole-5-amido)benzoate is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of a benzothiadiazole ring fused with a benzoate moiety. Benzothiadiazoles are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,2,3-benzothiadiazole-5-amido)benzoate typically involves the reaction of 2-aminobenzenethiol with methyl 2-bromobenzoate under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,2,3-benzothiadiazole-5-amido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(1,2,3-benzothiadiazole-5-amido)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.

Mechanism of Action

The mechanism of action of Methyl 2-(1,2,3-benzothiadiazole-5-amido)benzoate involves its interaction with specific molecular targets. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the electronic properties of the compound. This interaction can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,1,3-benzothiadiazole-5-carboxylate
  • 5-Amino-6-methyl-2,1,3-benzothiadiazole
  • 2,1,3-Benzothiadiazole

Uniqueness

Methyl 2-(1,2,3-benzothiadiazole-5-amido)benzoate is unique due to its specific structural features, which combine the properties of benzothiadiazole and benzoate moieties. This combination imparts distinct electronic and steric properties, making it suitable for various specialized applications in research and industry.

Properties

IUPAC Name

methyl 2-(1,2,3-benzothiadiazole-5-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-21-15(20)10-4-2-3-5-11(10)16-14(19)9-6-7-13-12(8-9)17-18-22-13/h2-8H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNILRDLOFEEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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